4-乙氧羰基-3-氟苯基硼酸

描述

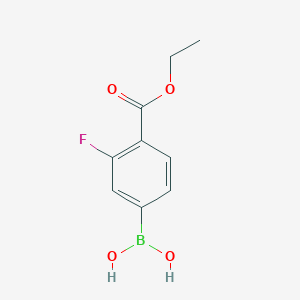

4-Ethoxycarbonyl-3-fluorophenylboronic acid is an organoboron compound with the molecular formula C9H10BFO4. It is a white to almost white powder or crystalline solid at room temperature . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

科学研究应用

Organic Synthesis

4-Ethoxycarbonyl-3-fluorophenylboronic acid is primarily utilized in organic synthesis as a versatile building block for creating complex molecules. Its boronic acid functionality allows for:

- Suzuki Coupling Reactions : This compound can participate in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. The presence of the ethoxycarbonyl group enhances its reactivity and selectivity in these reactions, facilitating the synthesis of biaryl compounds that are often found in pharmaceuticals and agrochemicals .

- Functional Group Transformations : The boronic acid group can undergo transformations to yield various derivatives, enabling the synthesis of compounds with diverse functional groups. This property is crucial for the development of new materials and pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, 4-Ethoxycarbonyl-3-fluorophenylboronic acid has been explored for its potential therapeutic applications:

- Anticancer Agents : Compounds derived from this boronic acid have shown promise as anticancer agents. For instance, modifications of the boronic acid structure can lead to inhibitors of specific cancer-related enzymes, such as proteasomes and kinases, which are critical in cancer progression .

- Antiviral Activity : Research indicates that certain derivatives of boronic acids can inhibit viral replication, presenting a potential avenue for antiviral drug development. The fluorine atom in this compound may enhance its biological activity due to the unique electronic properties imparted by fluorine .

Material Science

The unique properties of 4-Ethoxycarbonyl-3-fluorophenylboronic acid also make it suitable for applications in material science:

- Polymer Chemistry : The compound can be used in the synthesis of polymers with tailored properties. Boronic acids are known to form dynamic covalent bonds, which can be exploited to create smart materials that respond to environmental stimuli .

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful application of 4-Ethoxycarbonyl-3-fluorophenylboronic acid in synthesizing biaryl compounds through Suzuki coupling reactions. The reaction conditions were optimized to achieve high yields, showcasing the compound's effectiveness as a coupling partner .

Case Study 2: Anticancer Activity

In another case study, derivatives of this boronic acid were evaluated for their inhibitory effects on cancer cell lines. The results indicated significant cytotoxicity against specific cancer types, suggesting that further development could lead to novel anticancer therapies .

作用机制

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids, in general, are known for their ability to form boronate esters with 1,2- and 1,3-diols in physiological conditions, which can influence the activity of target molecules .

Biochemical Pathways

Boronic acids are often used in the synthesis of bioactive compounds and can affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

The compound is a solid at 20°c and is soluble in methanol . Its stability and solubility suggest that it could have reasonable bioavailability, but further studies would be needed to confirm this.

Result of Action

The compound’s ability to form boronate esters with diols could potentially modulate the activity of target molecules, leading to various cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Ethoxycarbonyl-3-fluorophenylboronic acid. The compound is recommended to be stored at room temperature, preferably in a cool and dark place, below 15°C . It is also important to note that the compound is classified as harmful if swallowed and can cause skin and eye irritation .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxycarbonyl-3-fluorophenylboronic acid typically involves the reaction of 4-ethoxycarbonyl-3-fluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings .

化学反应分析

Types of Reactions: 4-Ethoxycarbonyl-3-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form phenols.

Substitution: The compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Electrophiles such as halogens or nitro groups.

Major Products:

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Phenols: Formed from oxidation reactions.

相似化合物的比较

4-Carboethoxybenzeneboronic Acid: Similar structure but lacks the fluorine atom.

3-Fluorophenylboronic Acid: Similar structure but lacks the ethoxycarbonyl group.

Uniqueness: 4-Ethoxycarbonyl-3-fluorophenylboronic acid is unique due to the presence of both the ethoxycarbonyl and fluorine groups, which enhance its reactivity and selectivity in chemical reactions . This dual functionality makes it a valuable reagent in organic synthesis, offering advantages over similar compounds in terms of reaction efficiency and product yield .

生物活性

4-Ethoxycarbonyl-3-fluorophenylboronic acid (CAS No. 874288-38-7) is a boronic acid derivative that has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by its unique structure, which includes an ethoxycarbonyl group and a fluorine atom, both of which influence its biological activity.

The molecular formula of 4-Ethoxycarbonyl-3-fluorophenylboronic acid is with a molecular weight of approximately 211.98 g/mol. Its structure allows it to participate in various chemical reactions, particularly those involving Suzuki-Miyaura coupling, a method widely used in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C9H10BFO4 |

| Molecular Weight | 211.98 g/mol |

| CAS Number | 874288-38-7 |

| Purity | 98% |

Biological Activity

The biological activity of 4-Ethoxycarbonyl-3-fluorophenylboronic acid primarily stems from its role as a boron-containing compound. Boronic acids are known to interact with various biological targets, including enzymes and receptors.

- Enzyme Inhibition : Boronic acids can act as reversible inhibitors of proteases and other enzymes by forming covalent bonds with serine or cysteine residues within the active site. This property makes them valuable in drug design, particularly for targeting proteolytic enzymes involved in disease processes.

- Targeting Cancer : Compounds like 4-Ethoxycarbonyl-3-fluorophenylboronic acid have been explored for their potential to inhibit cancer cell proliferation through modulation of signaling pathways that involve boron-containing species.

Case Studies

Several studies have investigated the biological implications of boronic acids similar to 4-Ethoxycarbonyl-3-fluorophenylboronic acid:

- Anticancer Activity : A study demonstrated that certain boronic acids exhibit selective cytotoxicity against cancer cell lines by inducing apoptosis through the inhibition of specific kinases involved in cell survival pathways.

- Antiviral Properties : Research has indicated that boronic acids can interfere with viral replication mechanisms, suggesting their potential use as antiviral agents.

Pharmacokinetics

Understanding the pharmacokinetic properties of 4-Ethoxycarbonyl-3-fluorophenylboronic acid is crucial for its therapeutic application:

- Absorption : The compound shows high solubility in aqueous environments, facilitating absorption.

- Distribution : Due to its chemical structure, it is hypothesized to have favorable distribution characteristics across biological membranes.

- Metabolism : Boronic acids typically undergo metabolic transformations that can affect their biological activity and half-life.

Toxicology and Safety

Safety assessments indicate that while boronic acids can be effective therapeutics, they may also pose risks depending on their concentration and exposure duration. Standard safety protocols should be followed when handling these compounds in laboratory settings.

属性

IUPAC Name |

(4-ethoxycarbonyl-3-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BFO4/c1-2-15-9(12)7-4-3-6(10(13)14)5-8(7)11/h3-5,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSPPZZTTSHTMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)OCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376838 | |

| Record name | [4-(Ethoxycarbonyl)-3-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874288-38-7 | |

| Record name | [4-(Ethoxycarbonyl)-3-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Ethoxycarbonyl)-3-fluorophenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。